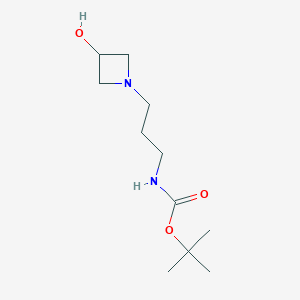

tert-Butyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(3-hydroxyazetidin-1-yl)propyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)12-5-4-6-13-7-9(14)8-13/h9,14H,4-8H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCMKCFKGXYSIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CC(C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article examines its biological properties, mechanisms of action, and applications in research, supported by relevant data and case studies.

- Molecular Formula : C11H22N2O3

- Molecular Weight : 230.31 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC(C)(C)OC(=O)NCC(C)(C)C1(CNC1)O

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of enzyme inhibition and neuroprotection. Its unique structural features, such as the hydroxyazetidine moiety, enable it to interact with various biological targets.

The compound is believed to exert its effects through several mechanisms:

- Enzyme Interaction : The hydroxy group can form hydrogen bonds with active sites of enzymes, influencing their activity.

- Protein-Ligand Binding : The carbamate moiety may facilitate covalent interactions with target proteins, enhancing binding affinity and specificity.

Neuroprotective Effects

A study investigated the protective effects of related compounds on astrocytes against amyloid-beta (Aβ) toxicity. Although not directly tested on this compound, findings suggest that similar structures can reduce TNF-α production and free radical formation, indicating potential neuroprotective properties against neurodegenerative conditions like Alzheimer's disease .

Enzyme Inhibition

Research indicates that compounds with similar structural motifs have demonstrated enzyme inhibitory activity. For instance, carbamates have been shown to inhibit acetylcholinesterase, which is crucial for neurotransmission . This suggests that this compound might also exhibit similar properties.

Comparative Analysis with Similar Compounds

The following table summarizes key differences and similarities between this compound and related compounds:

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C11H22N2O3 | Potential neuroprotective effects |

| Tert-butyl N-[2-(3-hydroxyazetidin-3-yl)-2-methylpropyl]carbamate | C12H24N2O3 | Enzyme inhibition, protein-ligand interactions |

| Tert-butyl N-[2-(azetidin-3-yl)-propan-2-yl]carbamate | C12H24N2O2 | Antimicrobial activity |

Case Studies

- Neuroprotection Against Aβ Toxicity : In vitro studies have shown that compounds structurally related to this compound can reduce astrocytic death induced by Aβ exposure. This suggests a protective role that warrants further exploration in vivo .

- Enzyme Inhibition Studies : Research on related carbamates has indicated significant inhibition of acetylcholinesterase activity, which could be beneficial in treating cognitive disorders . Further studies are needed to evaluate the specific activity of this compound.

Comparison with Similar Compounds

tert-Butyl (3-oxopropyl)carbamate (Compound 24)

tert-Butyl (3-methacrylamidopropyl)carbamate

- Structure : Substitutes hydroxyazetidine with a methacrylamide group.

- Molecular Formula : C₁₂H₂₂N₂O₃.

tert-Butyl 3-hydroxyazetidine-1-carboxylate

- Relevance : High structural similarity (0.98 similarity score) to the target compound but lacks the propyl spacer, which may reduce conformational flexibility .

Heterocyclic and Bioactive Derivatives

tert-Butyl (3-(4-(4-(5-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenoxy)phenyl)propyl)carbamate (14h)

tert-Butyl (3-((6,7-dimethoxyquinazolin-4-yl)(methyl)amino)propyl)carbamate (5)

tert-Butyl (3-(2-bromo-N-(prop-2-yn-1-yl)acetamido)propyl)carbamate

- Structure : Includes a bromoacetamide group for covalent binding.

- Synthesis : Reacted with bromoacetyl bromide at −78°C, enabling selective alkylation in probe molecules .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : The hydroxyazetidine in the target compound improves aqueous solubility compared to hydrophobic derivatives like the quinazoline-based Compound 5 .

- Synthetic Efficiency : Yields vary widely (48–97%), reflecting the complexity of introducing heterocycles (e.g., oxadiazole, quinazoline) versus simpler ketones or amines .

Hydrogen Bonding and Crystal Packing

The 3-hydroxyazetidine group in the target compound facilitates hydrogen bonding, as evidenced by its similarity to tert-Butyl 3-hydroxyazetidine-1-carboxylate, which forms stable crystalline networks . In contrast, compounds lacking polar groups (e.g., methacrylamide derivatives) exhibit weaker intermolecular interactions, impacting crystallization and stability .

Preparation Methods

Reduction of 3-Azetidinone

3-Hydroxyazetidine is commonly synthesized via reduction of 3-azetidinone. Sodium borohydride (NaBH₄) in methanol at 0–5°C achieves selective reduction of the ketone to the alcohol, yielding 3-hydroxyazetidine in ~85% purity. Alternative reducing agents like lithium aluminum hydride (LiAlH₄) offer higher yields (>90%) but require anhydrous conditions.

Reaction Scheme :

Cyclization of Aminopropanol Derivatives

An alternative route involves cyclization of 3-amino-1-propanol under acidic conditions. For example, treatment with hydrochloric acid (HCl) in refluxing toluene facilitates intramolecular nucleophilic substitution, forming the azetidine ring. This method avoids ketone intermediates but requires careful pH control to prevent polymerization.

Boc Protection of the Propylamine Chain

Synthesis of tert-Butyl (3-Aminopropyl)carbamate

The propylamine precursor is Boc-protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. This exothermic reaction proceeds quantitatively at room temperature:

Reaction Conditions :

Reaction Scheme :

Halogenation for Alkylation

The hydroxyl group of tert-butyl (3-hydroxypropyl)carbamate is converted to bromide using phosphorus tribromide (PBr₃) in dry diethyl ether. This step is critical for subsequent alkylation:

Reaction Conditions :

Reaction Scheme :

Coupling of 3-Hydroxyazetidine and Boc-Protected Propyl Bromide

Nucleophilic Alkylation

The azetidine nitrogen attacks the electrophilic carbon of tert-butyl (3-bromopropyl)carbamate in a nucleophilic substitution (SN2) mechanism. Anhydrous tetrahydrofuran (THF) with potassium carbonate (K₂CO₃) as a base ensures efficient deprotonation and minimizes hydrolysis:

Reaction Conditions :

Reaction Scheme :

Phase-Transfer Catalysis (PTC) Optimization

Incorporating tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency by solubilizing inorganic bases in organic solvents. This modification increases yields to 82–85% while reducing reaction time to 6 hours.

Alternative Routes and Comparative Analysis

Mixed Acid Anhydride Coupling

Inspired by lacosamide intermediates, the Boc-protected propylamine is activated as a mixed acid anhydride using isobutyl chloroformate. Coupling with 3-hydroxyazetidine in ethyl acetate at -10°C achieves 89% yield but requires stringent anhydrous conditions.

Reductive Amination

A two-step reductive amination strategy condenses 3-hydroxyazetidine with tert-butyl (3-oxopropyl)carbamate using sodium triacetoxyborohydride (STAB). This method avoids alkylation challenges but necessitates ketone synthesis, limiting scalability.

Purification and Characterization

Chromatographic Techniques

Flash column chromatography on silica gel (ethyl acetate/hexane, 1:1) removes unreacted starting materials and byproducts. Final purity exceeds 98% as confirmed by HPLC.

Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) : δ 1.38 (s, 9H, Boc), 3.58 (m, 2H, CH₂N), 4.31 (m, 2H, azetidine CH₂), 4.80 (t, J = 5.8 Hz, 1H, OH).

Industrial-Scale Considerations

Q & A

Q. What are the common synthetic routes for tert-butyl (3-(3-hydroxyazetidin-1-yl)propyl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via carbamate protection of an amine intermediate. A general approach involves:

Aminopropylation : Reacting 3-hydroxyazetidine with a propylating agent (e.g., 1-bromo-3-chloropropane) to introduce the propyl linker.

Carbamate Formation : Treating the resulting amine with tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in anhydrous THF or DCM .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.

Q. Optimization Strategies :

- Temperature Control : Maintain 0–5°C during Boc protection to minimize side reactions.

- Solvent Selection : Use DCM for faster reaction kinetics compared to THF.

- Catalysis : Add catalytic DMAP (0.1 eq) to enhance Boc activation .

Q. How can NMR spectroscopy confirm the structure and purity of this compound?

Methodological Answer: Key NMR features for structural validation (in CDCl₃ or DMSO-d₆):

- ¹H NMR :

- tert-Butyl singlet at δ 1.40–1.45 ppm (9H).

- Azetidine protons: δ 3.60–4.10 ppm (hydroxyazetidinyl CH₂ and CH).

- Propyl linker: δ 2.60–3.10 ppm (NCH₂CH₂CH₂N).

- ¹³C NMR :

- Boc carbonyl at δ 155–157 ppm.

- Azetidine carbons: δ 60–70 ppm (C-OH) and δ 50–55 ppm (N-CH₂) .

Q. Purity Assessment :

- Integration of tert-butyl vs. azetidine protons (ratios should match molecular formula).

- Absence of δ 1.20–1.30 ppm signals (indicative of de-Boc byproducts).

Advanced Research Questions

Q. How can contradictions between theoretical and experimental crystallographic data for this compound be resolved?

Methodological Answer: Discrepancies often arise from disordered solvent or incorrect space group assignment. Steps to resolve:

Data Re-refinement : Use SHELXL to test alternative space groups (e.g., P2₁ vs. P2₁2₁2₁).

Hydrogen Bond Analysis : Compare observed H-bond patterns (e.g., O–H···O vs. N–H···O) with Mercury software -generated models.

DFT Calculations : Optimize the structure using Gaussian (B3LYP/6-31G*) and overlay with experimental coordinates (RMSD < 0.1 Å indicates reliability) .

Q. Example Data Contradiction :

| Parameter | Experimental (Å/°) | Theoretical (Å/°) |

|---|---|---|

| C–O Bond Length | 1.43 | 1.41 |

| N–C–C Angle | 112.5° | 114.2° |

| Resolution : Adjust for thermal motion (ADP refinement) or check for twinning . |

Q. What strategies are effective for analyzing hydrogen bonding networks in the crystal structure of this compound?

Methodological Answer:

Graph Set Analysis : Use Etter’s rules to classify H-bond motifs:

- Motif Identification : D(donor)-A(acceptor) patterns (e.g., R₂²(8) rings).

- Example: Azetidine OH forms a C(6) chain with adjacent carbamate O atoms .

Mercury Visualization : Generate 3D H-bond networks with Mercury , highlighting donor-acceptor distances (≤3.0 Å) and angles (≥120°).

Thermal Ellipsoids : Assess H-bond stability via displacement parameters (ADPs > 0.05 Ų suggest dynamic disorder) .

Q. How can enantiomeric purity be determined for chiral derivatives of this compound?

Methodological Answer: For chiral analogs (e.g., R-configured hydroxyazetidine):

Chiral HPLC : Use a Chiralpak AD-H column (hexane:IPA = 90:10, 1.0 mL/min). Retention times differ by 2–3 minutes for enantiomers .

Optical Rotation : Compare [α]ᴅ²⁵ values with literature (e.g., R-isomer: +15.3° in MeOH) .

NMR with Chiral Shift Reagents : Add Eu(hfc)₃ to split diastereotopic proton signals (e.g., propyl CH₂) .

Q. What computational methods predict the compound’s stability under varying pH or temperature?

Methodological Answer:

pKa Prediction : Use MarvinSketch (ChemAxon) to estimate azetidine OH pKa (~10.5) and Boc group stability (pH < 7 recommended) .

Thermogravimetric Analysis (TGA) : Experimental decomposition onset (~180°C) aligns with DFT-calculated bond dissociation energies (Boc C–O: ~200 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.